2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime
Overview
Description
2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime is a complex organic compound with the molecular formula C21H23N3O7S2 and a molecular weight of 493.561 This compound is known for its unique structure, which includes morpholine and sulfonyl groups attached to a fluorenone oxime core
Preparation Methods
The synthesis of 2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime involves multiple steps, typically starting with the preparation of the fluorenone core. The fluorenone is then subjected to sulfonylation reactions to introduce the sulfonyl groups at the 2 and 7 positions. Finally, the morpholine groups are added through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl groups enhance the compound’s solubility and stability, allowing it to interact more effectively with its targets. The morpholine groups can modulate the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime can be compared to other similar compounds, such as:
2,7-bis(morpholinosulfonyl)-9H-fluorene: This compound lacks the oxime group, which significantly alters its chemical properties and reactivity.
2,7-bis(diphenylphosphoryl)-9H-fluorene: This compound has diphenylphosphoryl groups instead of morpholine groups, leading to different applications and reactivity.
Properties
IUPAC Name |
N-[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S2/c25-22-21-19-13-15(32(26,27)23-5-9-30-10-6-23)1-3-17(19)18-4-2-16(14-20(18)21)33(28,29)24-7-11-31-12-8-24/h1-4,13-14,25H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRWACARTLGCDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.